

# Synthesis and Key Structural Features of Licochalcone C

**Author:** Smolecule Technical Support Team. **Date:** February 2026

## Compound Focus: Licochalcone C

CAS No.: 144506-14-9

Cat. No.: S533103

Get Quote

**Licochalcone C** is a retrochalcone found in the *Glycyrrhiza* species (licorice). Its synthesis has been achieved through various routes, typically involving a key **Claisen-Schmidt condensation** step [1] [2].

One recent synthetic route, achieving a 10% overall yield, involved six steps: non-regioselective C-isoprenylation, MOM-protection, O-methylation, Claisen-Schmidt condensation, and finally MOM-deprotection [2]. The table below summarizes its core structure:

Feature Category	Description of Licochalcone C
Core Scaffold	Retrochalcone (1,3-diaryl-2-propen-1-one) [3]
Aromatic Ring B	Tetrasubstituted benzene ring with a methoxy group [2]
Aromatic Ring A	Disubstituted benzene ring with a C-isoprenyl ( $\gamma,\gamma$ -dimethylallyl) group [2]
Central Linker	$\alpha,\beta$ -unsaturated ketone (trans-configured) [2]

## Documented Biological Activities and Experimental Data

While a full SAR is not established, LicoC has demonstrated significant bioactivities in various experimental models. The following table summarizes its key quantitative data and experimental conditions.

Biological Activity	Experimental Model / Assay	Key Results / Quantitative Data	Citation
Antibacterial	Microdilution assay (MIC against Gram-positive bacteria)	MIC: <b>6.2–50.0 µg/mL</b> (vs. MSSA & MRSA: <b>12.5 µg/mL</b> )	[2]
	Microdilution assay (MIC vs. <i>Mycobacterium</i> species)	MIC: <b>36.2–125 µg/mL</b>	[2]
	Microdilution assay (MIC vs. <i>Helicobacter pylori</i> )	MIC: <b>25 µg/mL</b>	[2]
	Biofilm inhibition assay (MBIC <sub>50</sub> vs. MSSA & MRSA)	MBIC <sub>50</sub> : <b>6.25 µg/mL</b>	[2]
	Fluorescence microscopy (membrane disruption)	Disrupted <i>S. aureus</i> membrane, similar to nisin	[2]
Anti-inflammatory & Cardioprotection	<i>In vitro</i> : LPS-stimulated H9c2 cardiomyocytes	Inhibited NF-κB p65 nuclear translocation; ↓ iNOS expression & NO production; ↑ PI3K/Akt/eNOS pathway	[4] [5]
	<i>Ex vivo</i> : Isolated rat heart (I/R injury model)	Improved cardiac function recovery; ↓ CK & LDH release; ↓ TNF-α & IL-6; ↓ apoptosis	[6]
Antioxidant	LPS-stimulated H9c2 cardiomyocytes	Significantly reduced intracellular ROS production	[5]
	Isolated rat heart (I/R injury model)	Attenuated oxidative stress (↓ MDA, ↑ SOD)	[6]

## Detailed Experimental Protocols from Research

For the purpose of replicating or evaluating key studies, here are the methodologies for two primary assays cited in the search results.

### 1. Protocol for Antibacterial and Anti-Biofilm Assays [2]

- **Compound Preparation: Licochalcone C** was synthesized and its structure confirmed by <sup>1</sup>H and <sup>13</sup>C NMR and mass spectrometry.
- **Bacterial Strains:** A panel of Gram-positive (e.g., *S. aureus* MSSA and MRSA), Gram-negative, and *Mycobacterium* species was used.
- **Minimum Inhibitory Concentration (MIC) Assay:** The microdilution method was performed according to Clinical and Laboratory Standards Institute (CLSI) guidelines. The MIC was defined as the lowest concentration that completely inhibited visible bacterial growth.
- **Minimum Biofilm Inhibitory Concentration (MBIC) Assay:** Biofilm formation was assessed using a microtiter plate assay. The MBIC<sub>50</sub> was defined as the minimum concentration that resulted in a 50% reduction in biofilm formation compared to the untreated control.
- **Membrane Disruption Study:** The mechanism of action on the bacterial membrane was investigated using fluorescence microscopy. *S. aureus* cells were stained with a mixture of SYTO9 (green fluorescent, labels all cells) and propidium iodide (PI, red fluorescent, penetrates only cells with damaged membranes).

### 2. Protocol for Anti-inflammatory/Cardioprotective Effects in H9c2 Cells [4] [5]

- **Cell Line and Culture:** H9c2 rat cardiomyocyte cell line.
- **Inflammation Induction and Treatment:** Cells were pre-treated with LicoC (typically at 25 μM) for a specified period before stimulation with bacterial **lipopolysaccharide (LPS)** to induce an inflammatory response.
- **Cell Viability Assessment:** Cell viability was determined using the **MTT assay** after 48 hours of LicoC treatment.
- **Intracellular ROS Measurement:** The **Nitro Blue Tetrazolium (NBT)** assay was used to measure the reduction of intracellular ROS levels upon LicoC treatment.
- **Protein Analysis:** The effects on key signaling pathways were analyzed by **Western blot**. This included measuring:
  - Nuclear translocation of the NF-κB p65 subunit.
  - Phosphorylation of IκBα.
  - Expression levels of iNOS, ICAM-1, and VCAM-1.
  - Phosphorylation/activation of PI3K, Akt, and eNOS.
- **Nitric Oxide (NO) Production:** The accumulation of nitrite, an indicator of NO production, in the culture medium was measured using the **Griess reaction**.

## Signaling Pathways Regulated by Licochalcone C

The anti-inflammatory and cardioprotective effects of LicoC are mediated through the modulation of two major signaling pathways in cardiomyocytes, as illustrated below.

The diagram shows that **Licochalcone C** exerts its effects by **inhibiting the pro-inflammatory NF- $\kappa$ B/iNOS/NO pathway** and **simultaneously activating the protective PI3K/Akt/eNOS pathway** in cardiomyocytes under inflammatory stress [4] [5].

## Conclusion for Research Applications

In summary, while systematic SAR studies for **Licochalcone C** are limited, current evidence highlights its potential as a multi-target agent:

- **For antibacterial drug discovery**, its efficacy against Gram-positive bacteria, including MRSA, and its ability to disrupt bacterial membranes and inhibit biofilm formation are particularly noteworthy [2].
- **For cardiovascular and anti-inflammatory research**, its potent modulation of the PI3K/Akt/eNOS and NF- $\kappa$ B pathways provides a strong mechanistic basis for its protective effects [4] [5] [6].

Future research focusing on synthesizing and evaluating analogs of LicoC, particularly modifying the isoprenyl group, the methoxy group, or the phenolic hydroxyls, would be invaluable to fully elucidate its structure-activity relationship.

**Need Custom Synthesis?**

Email: [info@smolecule.com](mailto:info@smolecule.com) or [Request Quote Online](#).

## References

1. Concise synthesis of licochalcone C and its regioisomer, ... [pubmed.ncbi.nlm.nih.gov]
2. Synthesis, Antibacterial Effects, and Toxicity of ... [mdpi.com]
3. Synthetic methods and biological applications of ... [sciencedirect.com]

4. Biological Effect of Licochalcone C on the Regulation ... [pubmed.ncbi.nlm.nih.gov]
5. Biological Effect of Licochalcone C on the Regulation ... [mdpi.com]
6. Role of licochalcone C in cardioprotection against ... [sciencedirect.com]

To cite this document: Smolecule. [Synthesis and Key Structural Features of Licochalcone C].

Smolecule, [2026]. [Online PDF]. Available at:

[<https://www.smolecule.com/products/b533103#lico-chalcone-c-structure-activity-relationship-studies>]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** Request Custom Synthesis Quote

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** [info@smolecule.com](mailto:info@smolecule.com)

**Web:** [www.smolecule.com](http://www.smolecule.com)